1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea
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Overview
Description
1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps:
Formation of the 4-methoxybenzyl intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable nucleophile, such as an amine, under basic conditions.
Synthesis of the tetrahydro-2H-pyran intermediate: This intermediate is prepared by the reaction of a suitable aldehyde with a thiol, followed by cyclization under acidic conditions.
Coupling of intermediates: The final step involves the coupling of the 4-methoxybenzyl intermediate with the tetrahydro-2H-pyran intermediate in the presence of a coupling reagent, such as carbodiimide, to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzyl)-3-(phenylmethyl)urea: Similar structure but lacks the tetrahydro-2H-pyran moiety.
1-(4-methoxybenzyl)-3-((4-(methylthio)tetrahydro-2H-pyran-4-yl)methyl)urea: Similar structure but with a methylthio group instead of a phenylthio group.
Uniqueness
1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the presence of both the phenylthio and tetrahydro-2H-pyran moieties, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-25-18-9-7-17(8-10-18)15-22-20(24)23-16-21(11-13-26-14-12-21)27-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVJZQPANSFARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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